Cas no 1154669-70-1 (2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone)

2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone is a specialized organic compound featuring a piperidine backbone substituted with a dimethylamino group and an amino-ethanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carbonyl functionalities allows for versatile derivatization, enabling applications in the development of bioactive molecules. Its piperidine core enhances solubility and bioavailability, while the dimethylamino group contributes to electron-donating effects, influencing reaction pathways. The compound is particularly useful in medicinal chemistry for constructing nitrogen-containing heterocycles. Proper handling under controlled conditions is recommended due to its reactive nature.
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone structure
1154669-70-1 structure
Product Name:2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone
CAS No:1154669-70-1
MF:C9H19N3O
MW:185.266661882401
CID:2161637
Update Time:2025-06-07

2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone
    • 2-Amino-1-(4-(dimethylamino)piperidin-1-yl)ethanone
    • 2-amino-1-[4-(dimethylamino)piperidin-1-yl]ethanone
    • UXUFYNYIMJBETB-UHFFFAOYSA-N
    • AM90728
    • 2-Amino-1-(4-dimethylaminopiperidin-1-yl)ethanone
    • Inchi: 1S/C9H19N3O/c1-11(2)8-3-5-12(6-4-8)9(13)7-10/h8H,3-7,10H2,1-2H3
    • InChI Key: UXUFYNYIMJBETB-UHFFFAOYSA-N
    • SMILES: O=C(CN)N1CCC(CC1)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Topological Polar Surface Area: 49.6

2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085270-500mg
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone
1154669-70-1
500mg
£389.00 2022-03-01
Chemenu
CM486596-1g
2-Amino-1-(4-(dimethylamino)piperidin-1-yl)ethanone
1154669-70-1 97%
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Additional information on 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone

Recent Advances in the Study of 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1154669-70-1)

The compound 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1154669-70-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine and amino-ethanone structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the key areas of interest is the compound's role as a building block in the synthesis of novel bioactive molecules. Researchers have demonstrated that 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone can serve as a versatile intermediate in the development of kinase inhibitors, which are crucial for targeting cancer and inflammatory diseases. Its structural flexibility allows for modifications that can enhance binding affinity and selectivity towards specific kinase targets.

In a recent study published in the Journal of Medicinal Chemistry, scientists explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). The study highlighted its ability to interact with specific GPCR subtypes, suggesting its utility in the development of therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. The findings were supported by in vitro and in vivo assays, which confirmed the compound's efficacy and safety profile.

Another significant advancement involves the optimization of synthetic routes for 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone. A team of researchers from the University of Cambridge reported a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This breakthrough is expected to facilitate large-scale production and further exploration of the compound's applications.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicology. Ongoing research aims to address these gaps, with particular focus on its metabolic stability and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1154669-70-1) represents a promising candidate for future drug development. Its multifaceted applications in kinase inhibition and GPCR modulation, coupled with advances in synthetic methodologies, underscore its potential to address unmet medical needs. Continued research and collaboration will be essential to unlock its full therapeutic potential.

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